
Tropine nonanoate
Overview
Description
Tropine nonanoate is an ester derivative of tropine, a tropane alkaloid Tropane alkaloids are naturally occurring compounds found in various plants, particularly those in the Solanaceae family this compound is characterized by its unique bicyclic structure, which includes a tropane ring system
Mechanism of Action
Target of Action
Tropine nonanoate, like other tropane alkaloids, primarily targets the muscarinic and/or nicotinic receptors in the central and peripheral nervous system . These receptors are responsible for transmitting signals in the nervous system. By interacting with these receptors, this compound can influence various physiological processes.
Mode of Action
This compound, as a tropane alkaloid, possesses anticholinergic properties . This means it can block the action of the neurotransmitter acetylcholine at its receptors in the nervous system . The interaction of this compound with its targets leads to changes in nerve signal transmission, which can result in various physiological effects.
Biochemical Pathways
The biosynthesis of this compound, like other tropane alkaloids, involves a series of enzymatic reactions . These reactions transform simple precursors into the complex structure of the tropane alkaloids. The affected pathways lead to the production of the 8-azabicyclo[3.2.1]octane core structure that defines this class of compounds . The downstream effects of these pathways include the production of various tropane alkaloids, each with its unique set of biological activities.
Pharmacokinetics
The pharmacokinetics of this compound, like other tropane alkaloids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, tropane alkaloids are known to be metabolized in the liver, with major metabolites including tropine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with muscarinic and/or nicotinic receptors. By blocking these receptors, this compound can influence a variety of physiological processes, including muscle contraction, heart rate, and glandular secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tropine nonanoate typically involves the esterification of tropine with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the hydroxyl group of tropine and the carboxyl group of nonanoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Tropine nonanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid and other oxidized derivatives.
Reduction: Tropine alcohol and other reduced derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Tropine nonanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an antispasmodic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tropine: The parent compound of tropine nonanoate, known for its role in the synthesis of other tropane alkaloids.
Scopolamine: Another tropane alkaloid with similar pharmacological properties, used primarily as an antiemetic and antispasmodic agent.
Atropine: A well-known tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness of this compound: this compound is unique due to its specific ester linkage with nonanoic acid, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) nonanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2/c1-3-4-5-6-7-8-9-17(19)20-16-12-14-10-11-15(13-16)18(14)2/h14-16H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJFPEAKHWYASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1CC2CCC(C1)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932748 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146018-90-8 | |
Record name | Tropine nonanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146018908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tropine nonanoate exert its antimuscarinic effects? What are the downstream consequences?
A1: this compound exhibits antimuscarinic activity by competitively binding to muscarinic acetylcholine receptors. [] While the provided research primarily focuses on its synthesis and binding affinity, it lacks detailed information on the specific subtypes of muscarinic receptors targeted by this compound or the downstream signaling pathways affected. Further research is needed to fully elucidate the specific mechanisms of action and downstream effects of this compound.
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